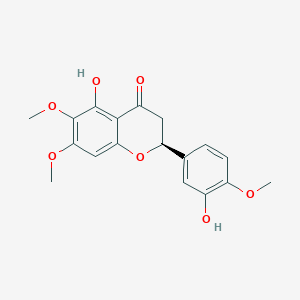
Methyl 2-(bromomethyl)isonicotinate
概要
説明
Methyl 2-(bromomethyl)isonicotinate is a compound that can be synthesized through various chemical reactions involving isonicotinic acid and brominated reagents. The compound is of interest due to its potential applications in medicinal chemistry and materials science. It is related to other compounds that have been studied for their antimicrobial properties and their ability to form specific crystal structures, which can be important for their biological activity and material properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of isonicotinic acid with brominated reagents in the presence of a base. For example, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate is synthesized using 2-bromo-1-(4-methylphenyl)ethanone . Another synthesis method reported the preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid, which is noted for its simplicity and efficiency . These methods highlight the versatility of brominated reagents in synthesizing various derivatives of isonicotinic acid.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as UV-Visible spectrum, FT-IR spectrum, and X-ray diffraction. For instance, the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate was determined to be in the triclinic crystal system with specific unit cell parameters . The molecular structure of methyl isonicotinate was studied by gas phase electron diffraction combined with ab initio calculations, revealing detailed structural parameters and confirming the planarity of the molecular skeleton .
Chemical Reactions Analysis
The bromomethyl group in these compounds is a reactive site that can participate in further chemical transformations. For example, the synthesis of photochromic and photomagnetic compounds involved the substitution of hydrogen atoms in the methyl group with bromines, significantly affecting the properties of the resulting compounds . This demonstrates the potential of bromomethylated compounds to undergo chemical reactions that can tailor their physical properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of the molecule, which is often stabilized by intermolecular interactions such as C—H···O bonds . The antimicrobial activity of some of these compounds indicates their potential use in medicinal applications . The photochromic and photomagnetic properties of brominated compounds suggest their utility in material science applications .
科学的研究の応用
Pest Management in Agriculture
Methyl 2-(bromomethyl)isonicotinate has been studied for its applications in pest management, particularly in controlling thrips, a type of insect pest. It functions as a non-pheromone semiochemical, showing effectiveness in luring and trapping various thrips species in both greenhouse and outdoor crop settings. This compound enhances monitoring and may be used in strategies like mass trapping and lure and kill methods (Teulon et al., 2017).
Analytical Chemistry and Structural Studies
In analytical chemistry, this compound has been a subject of interest. Studies have been conducted on its electrochemical reduction mechanisms, offering insights into its chemical behavior in various environments (Laviron et al., 1994). Structural studies using methods like gas phase electron diffraction and ab initio calculations have explored its molecular structure, contributing to a deeper understanding of its physical and chemical properties (Kiyono et al., 1996).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of this compound and its derivatives. This includes studies on the synthesis process, crystal structure analysis, and evaluation for various applications, like antimicrobial activity (Viveka et al., 2013).
Biofumigation and Soilborne Pest Management
In the context of soilborne pest and disease management, particularly as an alternative to methyl bromide fumigation, this compound has been considered. Biofumigation techniques involving similar compounds are researched as potential methods for controlling soilborne pathogens and pests in agricultural settings (Matthiessen & Kirkegaard, 2006).
Safety and Hazards
作用機序
Target of Action
Methyl 2-(bromomethyl)isonicotinate is a chemical compound that has been studied for its potential applications in pest management . .
Mode of Action
It is known to influence the movement of thrips, a type of insect pest . .
Biochemical Pathways
The compound is known to influence the behavior of thrips
Result of Action
The primary known effect of this compound is its influence on the movement of thrips . This suggests that the compound may have potential applications in pest management.
生化学分析
Cellular Effects
Methyl 2-(bromomethyl)isonicotinate has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound may alter gene expression by modulating transcription factors or other regulatory proteins. The impact on cellular metabolism is also noteworthy, as this compound can influence metabolic pathways by interacting with key enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing the compound to bind to nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleophilic substitution reactions. The compound interacts with enzymes that facilitate the transfer of functional groups, leading to the formation of new metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
特性
IUPAC Name |
methyl 2-(bromomethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWLEXLYSKDDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677789 | |
| Record name | Methyl 2-(bromomethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914639-05-7 | |
| Record name | Methyl 2-(bromomethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



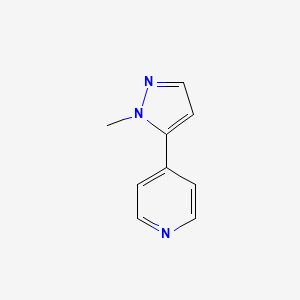

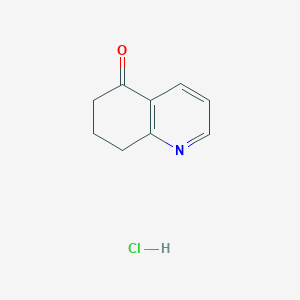
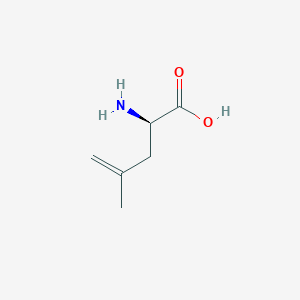
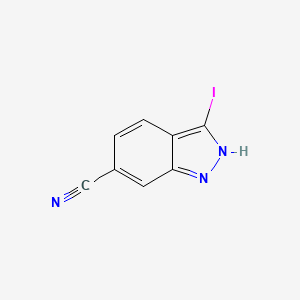
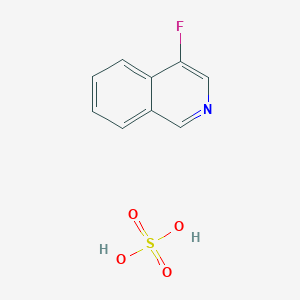

![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)

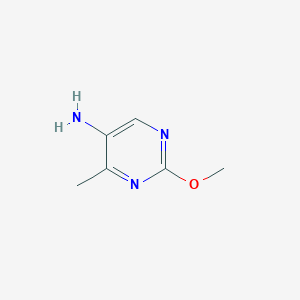
![7-Iodoimidazo[1,2-a]pyridine](/img/structure/B3030450.png)


